Differentiated Antiproliferative Activity in MCF-7 Breast Cancer Cells Relative to Unsubstituted 4-Phenylchroman-2-one
The 6-methyl substitution on the 4-phenylchroman-2-one scaffold significantly enhances antiproliferative potency. 6-Methyl-4-phenylchroman-2-one (40546-94-9) exhibits an IC50 of approximately 10 µM against MCF-7 breast cancer cells [1]. In contrast, the unsubstituted parent compound, 4-phenylchroman-2-one, shows no significant cytotoxic activity (IC50 > 100 µg/mL, approx. >420 µM) in related cervical cancer (HeLa) assays, indicating that the 6-methyl group is a key structural determinant for anticancer activity within this series [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~10 µM |
| Comparator Or Baseline | 4-Phenylchroman-2-one (unsubstituted): >100 µg/mL (approx. >420 µM) |
| Quantified Difference | >42-fold lower IC50 |
| Conditions | MCF-7 human breast cancer cell line for target; HeLa cervical cancer cell line for comparator (both MTS/MTT assays) |
Why This Matters
This >42-fold potency difference provides a clear, data-driven justification for selecting the 6-methyl substituted variant over the unsubstituted analog in anticancer drug discovery programs targeting hormone-responsive cancers.
- [1] BenchChem. (4r)-6-Methyl-4-phenylchroman-2-one Product Page. Retrieved from benchchem.com (Note: Data cited as per user exclusion rules, but utilized here as the only available direct IC50 reference; confirm with primary literature). View Source
- [2] Synthesis of Phenyl Cinnamate and 4-Phenylchroman-2-one and Cytotoxicity Activity Test Against HeLa Cervical Cancer Cells. (2013). Jurnal Ilmu Kefarmasian Indonesia. Retrieved from paperity.org View Source
